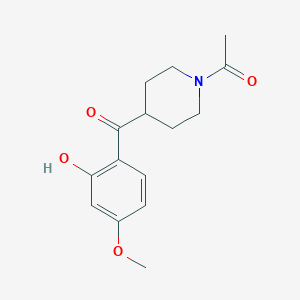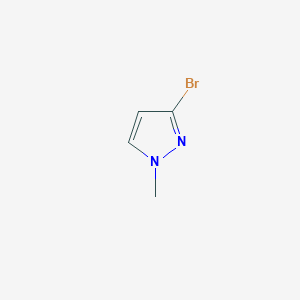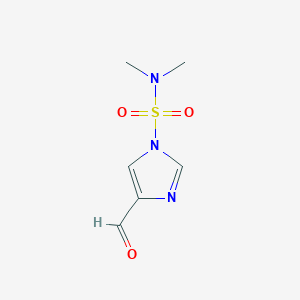
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, also known as SNAP-Butyl, is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. The ability of SNAP-Butyl to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide.
Mecanismo De Acción
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine releases nitric oxide through a process known as nitrosation. Nitric oxide is a free radical that can interact with various cellular components, including proteins, lipids, and nucleic acids. The interaction of nitric oxide with these components can lead to various biological effects, including vasodilation, neurotransmission, and immune response.
Efectos Bioquímicos Y Fisiológicos
The biological effects of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine are primarily mediated through the release of nitric oxide. Nitric oxide is a potent vasodilator that can regulate blood pressure and blood flow. Nitric oxide also plays a crucial role in neurotransmission, where it acts as a signaling molecule between neurons. Additionally, nitric oxide is involved in the immune response, where it can regulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the biological effects of nitric oxide under controlled conditions. Additionally, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations associated with the use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments. One of the main limitations is that the release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is dependent on various factors, including pH, temperature, and the presence of other molecules. This can make it challenging to interpret the results of experiments using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine.
Direcciones Futuras
There are several future directions for research involving (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. One potential direction is to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to develop new nitric oxide donors that can release nitric oxide under more controlled conditions. Finally, further research is needed to better understand the biochemical and physiological effects of nitric oxide on various systems and to develop new therapeutic strategies based on these effects.
Conclusion:
In conclusion, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide. The use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments has several advantages and limitations, and there are several future directions for research involving this compound.
Métodos De Síntesis
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine can be synthesized by reacting (S)-2-benzyloxy-3-hydroxypropylamine with nitrous acid in the presence of butylamine. The reaction proceeds through a nitrosation process, resulting in the formation of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. The synthesis of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is widely used in scientific research to investigate the biological effects of nitric oxide. The controlled release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine allows researchers to study the physiological and biochemical effects of nitric oxide on various systems, including the cardiovascular, immune, and nervous systems. (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is also used to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
153117-10-3 |
|---|---|
Nombre del producto |
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
N-butyl-N-[(2S)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m0/s1 |
Clave InChI |
XYWVCWLMHPTNBV-AWEZNQCLSA-N |
SMILES isomérico |
CCCCN(C[C@@H](CO)OCC1=CC=CC=C1)N=O |
SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
SMILES canónico |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
Sinónimos |
N-NITROSO-N-(2-BENZYLOXY-3-HYDROXYPROPYL)BUTYLAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)





